2,3,4,5,6-Pentamethylpyridine
Description
Contextualization within Substituted Pyridine (B92270) Chemistry
Substituted pyridines are a class of organic compounds structurally related to benzene (B151609), where one carbon atom is replaced by a nitrogen atom. wikipedia.org This substitution introduces a permanent dipole moment and alters the chemical reactivity compared to benzene. wikipedia.orgresearchgate.net The nitrogen atom's lone pair of electrons imparts basic and nucleophilic properties to the molecule. mdpi.com
The properties and reactivity of the pyridine ring can be significantly modified by the attachment of various functional groups. Alkyl-substituted pyridines, for instance, are a significant subgroup. The number and position of these alkyl groups influence the molecule's steric hindrance and electronic properties. nih.gov 2,3,4,5,6-Pentamethylpyridine is an extreme example within this subgroup, with all five carbon atoms of the pyridine ring bearing a methyl group. This complete substitution leads to pronounced steric crowding around the nitrogen atom and the ring itself, which in turn governs its reactivity and interactions. nih.gov
Historical Overview of Research on Highly Alkylated Pyridines
The synthesis of pyridine derivatives has a long history, with the first major synthesis reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org Research into highly alkylated pyridines, such as the lutidines (dimethylpyridines) and collidines (trimethylpyridines), has been ongoing for many decades. google.com These compounds have been crucial in understanding the fundamental principles of steric hindrance and basicity in organic chemistry.
Historically, the synthesis of polysubstituted pyridines has been a challenge, often requiring multi-step procedures. acs.orgacs.orgmountainscholar.org Early methods for obtaining pyridines involved extraction from coal tar. wikipedia.org The development of synthetic methods, like the Chichibabin pyridine synthesis, provided more direct routes. wikipedia.org Research on highly alkylated pyridines has often focused on their use as non-nucleophilic bases and as ligands in coordination chemistry, where their steric bulk can stabilize metal centers in unusual oxidation states. The progressive addition of alkyl groups to the pyridine ring allows for a systematic study of how steric and electronic effects modulate chemical properties.
Significance and Research Trajectory of this compound
This compound holds significance primarily due to its extreme steric properties. The five methyl groups create a sterically hindered environment around the nitrogen atom, making it a weak nucleophile but retaining its basicity. This characteristic makes it a valuable tool in organic synthesis as a non-nucleophilic base, capable of deprotonating acidic compounds without interfering with electrophilic centers.
The research trajectory for this compound has moved from initial synthesis and characterization to more specialized applications. amazonaws.comresearchgate.net One key area of investigation is its role as a ligand in organometallic chemistry. The bulky nature of pentamethylpyridine can enforce unusual coordination geometries on metal centers and can be used to create highly reactive, coordinatively unsaturated metal complexes. nih.gov Furthermore, its derivatives have been explored for their potential in materials science, for example, as photostabilizers in polymers.
Scope of Current Academic Inquiry into this compound
Current academic inquiry into this compound continues to explore its utility in several advanced research areas:
Catalysis: Researchers are investigating its use as a ligand to modulate the activity and selectivity of metal catalysts in various organic transformations, including cross-coupling reactions. The steric and electronic properties imparted by the pentamethylpyridine ligand can lead to enhanced catalytic performance.
Organic Synthesis: It continues to be employed as a specialized base in reactions where other, more nucleophilic bases would lead to side reactions. Its use as a catalyst in certain organic reactions is also an area of interest.
Materials Science: The incorporation of this compound into polymeric structures as a hindered amine light stabilizer (HALS) is being studied to prevent UV degradation. It also serves as an organic structure-directing agent (OSDA) in the synthesis of certain zeolites.
Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, are used to analyze the electronic effects of methylation on the reactivity and stability of the pyridine ring.
Comparison with Related Pyridine Derivatives in Advanced Chemical Research
To fully appreciate the unique properties of this compound, it is useful to compare it with other pyridine derivatives.
| Property | Pyridine | 2,6-Lutidine (2,6-dimethylpyridine) | 2,6-di-tert-butylpyridine | This compound |
| Steric Hindrance | Low | Moderate | Very High | High |
| Basicity (pKa of conjugate acid in water) | 5.23 ut.ee | 6.64 | ~4.4 | 8.75 google.com |
| Nucleophilicity | High | Moderate | Very Low | Low |
Pyridine: As the parent compound, pyridine is a good nucleophile and a moderately strong base. wikipedia.org Its unhindered nitrogen atom readily participates in reactions. wikipedia.org
2,6-Lutidine: The two methyl groups flanking the nitrogen atom increase its basicity due to their electron-donating inductive effect, but also introduce steric hindrance, reducing its nucleophilicity compared to pyridine.
2,6-di-tert-butylpyridine: The bulky tert-butyl groups create extreme steric hindrance, rendering the nitrogen atom almost completely non-nucleophilic. It is a classic example of a "steric trap" base.
This compound: This compound presents a balance of high basicity, due to the five electron-donating methyl groups, and significant, though not as extreme as 2,6-di-tert-butylpyridine, steric hindrance. google.com This combination of properties makes it a unique and valuable reagent in specific chemical contexts.
The electron-donating methyl groups in pentamethylpyridine increase the basicity of the nitrogen atom compared to halogenated analogs like pentachloropyridine, where the electron-withdrawing nature of chlorine reduces basicity.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentamethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURNOQUNVHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343627 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3748-83-2 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparations of 2,3,4,5,6 Pentamethylpyridine
Ruthenium-Catalyzed Ring-Closing Enyne Metathesis Approaches
Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) has emerged as a powerful technique for constructing cyclic structures containing a 1,3-diene moiety. uwindsor.canih.gov This functionality is a direct precursor to the pyridine (B92270) ring, typically achieved through subsequent oxidation or other aromatization methods. The reaction involves an intramolecular bond reorganization between an alkene and an alkyne within an acyclic precursor, catalyzed by ruthenium carbene complexes like the Grubbs or Hoveyda-Grubbs catalysts. nih.govchim.it
The general mechanism for RCEYM begins with the ruthenium carbene catalyst reacting with either the alkene ("ene-first") or alkyne ("yne-first") of the substrate. beilstein-journals.org The "ene-first" pathway is often favored, proceeding through a ruthenacyclobutane intermediate. Subsequent steps involving metallacyclobutene intermediates lead to the formation of a vinyl carbene, which ultimately releases the cyclic 1,3-diene product and regenerates the active catalyst. uwindsor.ca For the synthesis of a pentamethylpyridine precursor, this would involve a suitably substituted nitrogen-containing 1,7-enyne, which upon cyclization, would yield a substituted tetrahydropyridine (B1245486). researchgate.net The reaction demonstrates good functional group tolerance and can be performed on a gram scale with moderate to high yields. researchgate.net
| Feature | Description |
| Reaction Type | Ring-Closing Enyne Metathesis (RCEYM) |
| Catalyst | Ruthenium-carbene complexes (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts) chim.it |
| Key Intermediate | Substituted tetrahydropyridine containing a 1,3-diene moiety researchgate.net |
| Mechanism | Intramolecular reorganization of an enyne via metallacyclic intermediates uwindsor.ca |
| Advantages | Atom economical, good functional group tolerance, forms valuable 1,3-diene functionality for further reactions (e.g., Diels-Alder) chim.itresearchgate.net |
Cross Enyne Metathesis and Ring-Closing Metathesis Strategies
A more complex, tandem approach involves a sequence of intermolecular cross-enyne metathesis (CEYM) followed by an intramolecular ring-closing metathesis (RCM). This strategy allows for the modular assembly of the heterocyclic ring from simpler starting materials. CEYM is an intermolecular reaction that couples an alkene and an alkyne to form a new, more complex 1,3-diene. organic-chemistry.org
In a potential synthesis of a pentamethylpyridine precursor, a CEYM reaction could first be used to construct a diene-containing intermediate, which is then subjected to a separate RCM step to form the six-membered ring. A more elegant approach is a domino CEYM/RCM reaction. researchgate.net This process can be used to synthesize enantioenriched tetrahydropyridine-based conjugated dienes, which are valuable precursors for more complex bicyclic structures. researchgate.net The success and selectivity of these tandem reactions are highly dependent on the choice of catalyst and reaction conditions. beilstein-journals.org
| Strategy | Description | Key Features |
| CEYM/RCM | A two-step sequence involving intermolecular cross-enyne metathesis followed by intramolecular ring-closing metathesis. | Modular approach, allows for building complexity stepwise. |
| Domino CEYM/RCM | A one-pot reaction where both metathesis events occur sequentially. researchgate.net | High step economy, can generate complex enantioenriched heterocycles. researchgate.net |
Rhodium-Catalyzed Cycloaddition Reactions in Pyridine Synthesis
Rhodium-catalyzed [2+2+2] cycloaddition reactions represent a highly efficient and atom-economical method for the direct construction of substituted benzene (B151609) and pyridine rings. mdpi.com The synthesis of pyridines via this method typically involves the cocyclization of two alkyne molecules with a nitrile. This transformation is catalyzed by various rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or cationic rhodium(I) complexes. mdpi.com
To form 2,3,4,5,6-pentamethylpyridine, this reaction would theoretically involve the cycloaddition of two molecules of 2-butyne (B1218202) with acetonitrile (B52724). The generally accepted mechanism proceeds through the formation of a rhodacyclopentadiene intermediate from the oxidative coupling of two alkyne units. Subsequent insertion of the nitrile into a rhodium-carbon bond of the metallacycle, followed by reductive elimination, yields the fully substituted pyridine ring and regenerates the active rhodium catalyst. mdpi.com This method is valued for its ability to assemble highly substituted rings in a single step from simple, readily available components.
| Parameter | Details |
| Reaction Type | [2+2+2] Cycloaddition |
| Reactants | 2 x Alkyne (e.g., 2-Butyne) + 1 x Nitrile (e.g., Acetonitrile) |
| Catalyst | Rhodium complexes (e.g., RhCl(PPh₃)₃, [Rh(cod)₂]BF₄) mdpi.com |
| Key Intermediate | Rhodacyclopentadiene |
| Product | Substituted Pyridine |
Multi-Component Reaction Pathways towards Pentamethylpyridine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient synthetic chemistry. organic-chemistry.org The Hantzsch pyridine synthesis is a classic and highly adaptable MCR for preparing pyridine derivatives. organic-chemistry.org
In its archetypal form, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To generate a fully substituted pyridine like this compound, a modified Hantzsch-type reaction could be envisioned using appropriately substituted precursors. For instance, the reaction could involve methyl-substituted β-dicarbonyl compounds, acetaldehyde, and an ammonia source under catalytic conditions. The reaction proceeds through a complex network of equilibria involving Knoevenagel condensation, Michael addition, and cyclization/dehydration/oxidation steps to furnish the final aromatic pyridine ring. nih.gov The efficiency and outcome of MCRs are highly dependent on reaction conditions, including solvent, temperature, and the choice of catalyst. organic-chemistry.orgnih.gov
| Required Precursor Type | Example for Pentamethylpyridine Synthesis |
| Aldehyde | Acetaldehyde |
| β-Dicarbonyl Compound | 3-Methyl-2,4-pentanedione |
| Nitrogen Source | Ammonia or Ammonium (B1175870) Acetate |
Utilization of this compound as a Reagent in Organic Synthesis
Beyond its synthesis, this compound serves as a valuable reagent in organic chemistry, primarily functioning as a sterically hindered, non-nucleophilic base. Its five methyl groups effectively shield the nitrogen atom, suppressing its nucleophilicity while maintaining its ability to act as a proton scavenger.
Role as a Phosphitylation Activator
In the synthesis of oligonucleotides, the formation of the phosphite (B83602) triester linkage is a critical step known as phosphitylation. This reaction requires the activation of a phosphoramidite (B1245037) monomer by a mild acidic activator. researchgate.net The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and generating a highly reactive phosphitylating agent.
While weak acids like 1H-tetrazole are commonly used, alternatives have been sought for safety and process efficiency. researchgate.net An important class of activators consists of acid-base complexes formed from a tertiary amine and a suitable acid. google.com this compound is cited as a suitable pentaalkylpyridine for this purpose. google.com It can be combined with an acid like trifluoroacetic acid (TFA) to form an ammonium salt (e.g., pentamethylpyridinium trifluoroacetate). This complex provides the necessary proton for activation in a controlled manner. The steric bulk of pentamethylpyridine prevents it from engaging in undesired side reactions with the activated intermediate.
| Activator Type | Examples | Mechanism of Action |
| Azoles | 1H-Tetrazole, 4,5-Dicyanoimidazole (DCI) researchgate.net | Protonates the phosphoramidite's amino group. |
| Acid-Base Complexes | Diisopropylethylammonium trifluoroacetate, Pentamethylpyridinium trifluoroacetate google.com | Provides a controlled source of acid for protonation. |
Application in Other Organic Transformations (e.g., as a base in photocatalysis)
In modern photocatalysis, particularly in dual catalysis systems that merge photoredox catalysis with transition-metal catalysis (e.g., nickel), the choice of base is critical. These reactions often generate protons, which can interfere with the catalytic cycles. Therefore, a base is required to neutralize the acid, but it must not coordinate to the transition metal catalyst or quench the excited state of the photocatalyst.
Sterically hindered, non-nucleophilic pyridine bases are ideal for this role. While many studies employ bases like 2,6-lutidine or sym-collidine, this compound fits the required profile perfectly due to its significant steric hindrance and basicity. nih.gov In a typical Ir/Ni dual catalytic cross-coupling reaction, the base prevents the protonation of key intermediates and maintains the stability and activity of the nickel catalyst. nih.gov The high degree of substitution on the pyridine ring ensures that it acts solely as a proton scavenger, without competing with the desired ligands for coordination sites on the nickel center.
Development of Novel Synthetic Routes and Optimization Methodologies
The synthesis of polysubstituted pyridines like this compound is a significant area of research in organic chemistry. Traditional methods often require harsh conditions and may lack regioselectivity. Consequently, the development of novel, more efficient synthetic routes is of considerable interest.
One innovative approach involves the rhodium-catalyzed reaction of α,β-unsaturated ketoximes with alkynes. amazonaws.com This method provides a powerful tool for constructing the pyridine ring with a high degree of substitution. The optimization of this reaction has been explored, demonstrating that the choice of catalyst is crucial. For instance, using Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, has been shown to produce excellent yields (92%) in a relatively short time (3 hours) at 130°C in toluene. amazonaws.com
Another documented synthetic pathway starts from 1,2,3,4,5-pentamethylcyclopentadiene. rsc.org This procedure yields this compound as an orange oil, which solidifies into its hydrate (B1144303) form upon exposure to atmospheric moisture. rsc.org The reported yield for this method is 52%. rsc.org
Optimization of these synthetic methodologies often involves fine-tuning several parameters, as shown in the table below. Key variables include the catalyst system, reaction temperature, and time. The goal is to maximize yield while minimizing reaction time and the formation of byproducts.
| Parameter | Rhodium-Catalyzed Route | Cyclopentadiene-Based Route |
| Starting Materials | α,β-Unsaturated ketoxime, Alkyne | 1,2,3,4,5-Pentamethylcyclopentadiene |
| Catalyst/Reagents | RhCl(PPh₃)₃ (Wilkinson's catalyst) | Not specified |
| Solvent | Toluene | Not specified, purification via EtOAc in hexanes |
| Temperature | 130°C | Room temperature for work-up |
| Yield | 92% | 52% |
| Reaction Time | 3 hours | Not specified |
This table provides a comparative overview of two novel synthetic routes for this compound, detailing the reaction components and outcomes.
Scalability and Efficiency Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and efficiency. An ideal synthetic process for large-scale production should be high-yielding, cost-effective, use readily available starting materials, and involve simple purification procedures.
The efficiency of a synthesis is often measured by its percentage yield, which compares the actual amount of product obtained to the theoretical maximum. youtube.com High-efficiency reactions are crucial for industrial applications to minimize waste and cost.
Some modern synthetic procedures are designed with scalability in mind. For example, multi-component reactions are advantageous as they can produce complex molecules in a single step, often with high yields and a simple work-up, avoiding the need for column chromatography. researchgate.net Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) reactions have shown consistent yields when performed on a gram scale, indicating good scalability. researchgate.net While not yet specifically documented for this compound, these scalable strategies are at the forefront of modern synthetic chemistry.
In industrial settings, the production of similar compounds like alkyl-substituted pyridines can involve the catalytic methylation of pyridine using methanol (B129727) over a metal oxide catalyst. This type of continuous flow process is often more scalable and efficient than batch processing common in laboratory settings.
| Feature | Importance for Scalability & Efficiency |
| High Yield | Maximizes product output from a given amount of reactants, reducing cost. |
| Simple Work-up/Purification | Reduces time, solvent use, and cost associated with isolating the final product. |
| Multi-component Reactions | Increases efficiency by combining several synthetic steps into one, saving time and resources. researchgate.net |
| Catalyst Loading | Lowering the amount of catalyst needed reduces cost, especially with expensive metal catalysts. researchgate.net |
| Raw Material Cost & Availability | Readily available and inexpensive starting materials are essential for economic viability on a large scale. |
This table highlights key factors that determine the scalability and efficiency of a chemical synthesis, particularly for industrial-scale production.
Green Chemistry Principles in this compound Synthesis
Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of its 12 principles is crucial for developing environmentally benign synthetic routes.
Reactivity and Mechanistic Investigations of 2,3,4,5,6 Pentamethylpyridine
Oxidative Transformations and Reaction Pathways
The synthesis of highly substituted pyridine (B92270) rings, such as 2,3,4,5,6-pentamethylpyridine, often proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized. wikipedia.org The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that forms a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring from an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The final and crucial step in converting these Hantzsch esters into the stable aromatic pyridine system is aromatization, an oxidative process driven by the thermodynamic stability of the resulting aromatic ring. wikipedia.org
A variety of oxidizing agents and conditions have been developed to efficiently carry out this transformation. While classical methods employed strong oxidants like nitric acid or chromium trioxide, contemporary research focuses on milder and more efficient conditions to improve yields and simplify purification. wikipedia.org The choice of oxidant can be critical, and various reagents have been shown to be effective for the aromatization of 1,4-DHPs.
Table 1: Selected Oxidizing Agents for the Aromatization of 1,4-Dihydropyridines
| Oxidizing Agent/System | Conditions | Comments | Reference |
|---|---|---|---|
| Nitric Acid (HNO₃) | Varies | A strong, classical oxidant; can lead to side reactions. | wikipedia.org |
| Potassium Permanganate (KMnO₄) | Varies | Powerful oxidant, often used in one-pot syntheses. | wikipedia.org |
| Iodine / Methanol (B129727) | Reflux | Milder conditions, often providing good yields. | wikipedia.org |
| Ferric Chloride (FeCl₃) | Aqueous | Used for direct aromatization in one-pot syntheses. | wikipedia.org |
The metabolism of 1,4-DHP drugs in the liver via cytochrome P-450 also involves an oxidative conversion to their corresponding pyridine derivatives, highlighting the biological relevance of this transformation. wikipedia.org
The study of reaction mechanisms involves understanding the transient species that exist between reactants and products, namely reaction intermediates and transition states. nih.govyoutube.com Reaction intermediates are short-lived, high-energy molecules that reside in a local energy minimum on the reaction coordinate, while transition states represent the highest energy point along the path from one intermediate to the next. youtube.comuoanbar.edu.iq
In the context of reactions involving pyridines, several types of intermediates can be postulated. During electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring leads to a resonance-stabilized carbocation known as an arenium ion or sigma complex. uoanbar.edu.iqbyjus.com For this compound, the formation of such an intermediate is highly disfavored due to steric hindrance and the electron-withdrawing nature of the nitrogen atom.
In nucleophilic substitution reactions, particularly those involving attack at the nitrogen atom (e.g., quaternization), the reaction proceeds through a transition state where the new bond from the nucleophile to the nitrogen is partially formed. lasalle.edu For example, in the reaction with methyl iodide, the transition state involves a pentacoordinate nitrogen atom with partial bonds to the incoming methyl group and the existing ring structure. lasalle.edu
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient species. nih.gov Such calculations can model the transition state and help predict the most likely reaction pathway by comparing the activation energies of different potential mechanisms. youtube.comaps.org
Reductive Modifications and Functionalization Reactions
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks. researchgate.net This conversion is typically achieved using powerful reducing agents or catalytic hydrogenation. chemguide.co.uk Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (BH₃-THF or BH₃-SMe₂). commonorganicchemistry.comlibretexts.org
The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, followed by an acidic workup to yield the primary amine. chemguide.co.uklibretexts.org Catalytic hydrogenation, using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, is another widely used industrial method. commonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com
While this compound is known as a sterically hindered, non-nucleophilic base and a bulky ligand in coordination chemistry, its direct application as a catalyst or reagent in the reduction of nitriles to amines is not prominently documented in the reviewed literature. google.com Such reductions are typically mediated by metal hydrides or transition metal catalysts.
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent / System | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | Nucleophilic Hydride Addition | chemguide.co.uklibretexts.org |
| Borane (BH₃-THF or BH₃-SMe₂) | THF, heat | Hydride Transfer | commonorganicchemistry.com |
| Hydrogen (H₂) / Raney Nickel | High pressure, elevated temperature, often with NH₃ | Catalytic Hydrogenation | commonorganicchemistry.com |
The steric bulk of the five methyl groups on the this compound ring significantly influences its reactivity. While the pyridine ring itself is generally resistant to reduction, catalytic hydrogenation under forcing conditions could potentially reduce the aromatic ring to a piperidine (B6355638) derivative. However, the extensive substitution makes this process sterically hindered compared to the reduction of unsubstituted pyridine.
In the broader context of reductive functional group interconversions, this compound is more likely to serve as a bulky base or a ligand rather than a direct participant in the reduction. Its role as a ligand can influence the catalytic activity of metal centers in various transformations. The strong sigma-donating character and steric protection afforded by pentamethylpyridine can stabilize low-oxidation-state metals, which in turn can catalyze reductive processes. For instance, it can be used in coordination complexes with metals like copper or iron, which are active in various catalytic cycles.
Electrophilic and Nucleophilic Substitution Reaction Mechanisms
The substitution patterns of the pyridine ring are dictated by the electronegativity of the nitrogen atom and the electronics of any substituents.
Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the electron-withdrawing inductive effect of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iq This deactivation is compounded in acidic media, where the nitrogen atom is protonated to form a pyridinium (B92312) ion, further deactivating the ring. uoanbar.edu.iq
In this compound, two additional factors virtually shut down electrophilic substitution on the ring:
Steric Hindrance : The five methyl groups physically block the approach of an electrophile to the ring carbons.
Electronic Effects : While methyl groups are weakly electron-donating, their effect is insufficient to overcome the powerful deactivating effect of the ring nitrogen. Consequently, common EAS reactions like nitration or Friedel-Crafts alkylation are generally considered not to proceed on the this compound ring under standard conditions.
Nucleophilic Substitution: Nucleophilic attack on the pyridine ring typically occurs at the C2 and C4 positions, which are the most electron-deficient. uoanbar.edu.iq However, in this compound, these positions are sterically shielded by the methyl groups. The most accessible site for nucleophilic attack is the nitrogen atom itself, due to its lone pair of electrons.
Key nucleophilic reactions at the nitrogen center include:
Quaternization : The compound readily reacts with alkyl halides, such as methyl iodide, to form N-alkylpyridinium salts. The reaction is a classic SN2-type process where the nitrogen lone pair acts as the nucleophile. ibchem.com
N-Oxidation : Reaction with peroxides (e.g., H₂O₂) can form the corresponding N-oxide derivative. This transformation involves the nucleophilic nitrogen attacking the electrophilic oxygen of the peroxide.
Table 3: Comparative Reactivity of Pyridine vs. This compound
| Reaction Type | Pyridine | This compound | Rationale for Difference |
|---|---|---|---|
| Electrophilic Substitution | Difficult (reacts at C3 under harsh conditions) | Highly Unfavorable / Negligible | Extreme steric hindrance from five methyl groups and ring deactivation. |
| Nucleophilic Substitution (at Ring Carbon) | Possible at C2/C4 with strong nucleophiles | Highly Unfavorable | Steric hindrance from adjacent methyl groups. |
| Nucleophilic Substitution (at Nitrogen) | Readily Occurs (e.g., Quaternization) | Readily Occurs | The nitrogen lone pair remains accessible and nucleophilic. |
| Reduction (Catalytic Hydrogenation) | Forms Piperidine | Difficult | Steric bulk of methyl groups hinders approach to the catalyst surface. |
Coordination Chemistry and Ligand Design Principles Involving 2,3,4,5,6 Pentamethylpyridine
Role as a Ligand in Metal Complexes
2,3,4,5,6-Pentamethylpyridine serves as a fascinating ligand in coordination chemistry, primarily due to the significant steric hindrance imposed by the five methyl groups on the pyridine (B92270) ring. This steric bulk governs its coordination behavior, influencing the stability, geometry, and reactivity of the resulting metal complexes.
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of this compound, the presence of a single nitrogen atom with a lone pair of electrons within the aromatic ring dictates its coordination behavior.
Despite the potential for π-stacking interactions, the primary and most well-established coordination mode for pyridine and its derivatives is through the nitrogen donor atom. Therefore, this compound functions exclusively as a monodentate ligand, forming a single coordinate bond with a metal center through its nitrogen atom.
The five methyl groups surrounding the nitrogen donor atom create a sterically congested environment. This steric hindrance has a profound impact on the coordination mode:
Prevention of Alternative Coordination: The bulky methyl groups effectively shield the pyridine ring, preventing any potential π-coordination to a metal center.
Limitation of Coordination Number: In some cases, the sheer size of the ligand may limit the number of other ligands that can coordinate to the metal center, favoring lower coordination numbers.
The table below summarizes the key aspects of the denticity and coordination of this compound.
| Property | Description |
| Denticity | Monodentate |
| Donor Atom | Nitrogen |
| Primary Coordination Mode | σ-donation from the nitrogen lone pair |
| Steric Influence | High steric hindrance from five methyl groups |
| Effect on Coordination | Prevents π-coordination, influences complex geometry, and can limit the coordination number. |
Based on its structural and electronic properties, this compound is classified as a monodentate, neutral, N-donor ligand .
Monodentate: As established, it forms one bond with the metal ion.
Neutral: The ligand itself carries no formal charge.
N-donor: The coordination occurs through the nitrogen atom.
The methyl groups are electron-donating, which increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This enhanced basicity would typically suggest a stronger donor ability compared to unsubstituted pyridine. However, this electronic effect is often counteracted by the significant steric hindrance. The interplay between the electronic and steric effects is a key principle in understanding the coordination chemistry of this ligand.
Synthesis of Coordination Complexes with this compound
The synthesis of coordination complexes involving this compound generally involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions will dictate the final product. However, the steric bulk of the pentamethylpyridine ligand often necessitates specific synthetic strategies to overcome potential kinetic and thermodynamic barriers to complex formation.
The synthesis of transition metal complexes with this compound can be achieved by reacting a transition metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand. jscimedcentral.com The steric hindrance of the pentamethylpyridine ligand can be a significant factor, potentially leading to complexes with lower coordination numbers than would be observed with less bulky pyridine ligands.
A general synthetic route can be represented as:
MXn + y (C10H15N) → [M(C10H15N)yXn]
Where:
M is a transition metal ion (e.g., Cu2+, Ni2+, Co2+)
X is an anionic ligand (e.g., Cl-, Br-, NO3-)
n is the charge of the metal ion
C10H15N is this compound
y is the number of ligand molecules
Due to steric constraints, the value of y is often small. For example, while pyridine can form complexes such as [M(py)6]n+, it is highly unlikely for this compound to form analogous hexacoordinated complexes. wikipedia.org More likely, complexes with one or two pentamethylpyridine ligands would be formed.
The table below provides hypothetical examples of transition metal complexes with this compound, illustrating the expected coordination environments.
| Metal Ion | Precursor Example | Potential Complex Formula | Expected Geometry |
| Cu(II) | CuCl2 | [Cu(C10H15N)Cl2] | Distorted Tetrahedral |
| Ni(II) | Ni(NO3)2 | [Ni(C10H15N)2(NO3)2] | Distorted Octahedral |
| Pd(II) | PdCl2 | [Pd(C10H15N)2Cl2] | Square Planar |
The synthesis of rare earth metal complexes with this compound is also of interest. mdpi.com Rare earth ions are typically larger and have higher coordination numbers than transition metals. However, the steric bulk of pentamethylpyridine would still play a crucial role in determining the stoichiometry and geometry of the resulting complexes.
The synthesis would typically involve the reaction of a lanthanide or actinide salt with the ligand in a suitable solvent, often a polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran. Given the high coordination numbers favored by lanthanides, it is possible that multiple pentamethylpyridine ligands could coordinate, but this would be highly dependent on the specific lanthanide ion and the other ligands present.
A general reaction is:
LnX3 + y (C10H15N) → [Ln(C10H15N)yX3]
Where:
Ln is a lanthanide or actinide ion (e.g., Eu3+, Yb3+, U4+)
X is an anionic ligand
C10H15N is this compound
y is the number of ligand molecules
Research in this area would focus on how the large, sterically demanding pentamethylpyridine ligand can be used to control the coordination environment of the f-block elements, potentially leading to complexes with unusual photophysical or magnetic properties. nih.gov
The formation of bimetallic or multinuclear complexes where this compound acts as a terminal, non-bridging ligand is conceivable. In such complexes, the pentamethylpyridine would coordinate to one metal center, while other bridging ligands would link multiple metal centers together. researchgate.net
Due to the steric hindrance around the nitrogen donor, it is highly improbable that this compound itself could act as a bridging ligand between two metal centers. The methyl groups would prevent the close approach of a second metal ion to the nitrogen atom or the pyridine ring.
The synthesis of such complexes would involve the use of pre-designed bridging ligands in conjunction with a metal precursor and this compound. The pentamethylpyridine would likely be introduced to saturate the coordination sphere of a metal center within the multinuclear framework.
An illustrative synthetic approach could be:
M2(bridge)Xn + y (C10H15N) → [M2(bridge)(C10H15N)yXn]
The design of these systems would leverage the steric bulk of pentamethylpyridine to control the reactivity and properties of the resulting multinuclear assembly. nih.gov
Electronic Structure and Bonding Analysis in Pentamethylpyridine Complexes
Application of Ligand Field Theory and Crystal Field Theory
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide frameworks for understanding the electronic structure of d-orbitals in transition metal complexes. acs.orgwikipedia.org In CFT, ligands are treated as point charges that create an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. The pattern of this splitting is determined by the geometry of the complex. wikipedia.orgbyjus.comlibretexts.org
For a hypothetical octahedral complex with this compound, the six ligands would cause the d-orbitals to split into two sets: the lower energy t₂g (dxy, dxz, dyz) orbitals and the higher energy eg (dx²-y², dz²) orbitals. The energy separation between these sets is denoted as Δoct (or 10Dq). wikipedia.orgbyjus.com Due to the strong σ-donating nature of the pentamethylpyridine ligand, it is expected to be a strong-field ligand, leading to a large Δoct value. This would favor the formation of low-spin complexes for metal ions with d⁴-d⁷ electron configurations, where electrons would preferentially pair in the t₂g orbitals before occupying the higher energy eg orbitals. amazonaws.com
The magnitude of the crystal field splitting (Δ) is influenced by the metal ion's nature, its oxidation state, and the ligand's field strength. wikipedia.org The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. While this compound is not commonly listed, its high basicity suggests it would rank as a strong-field ligand, comparable to or stronger than other alkyl-substituted pyridines.
Table 1: Comparison of Expected Crystal Field Splitting (Δoct) for Pyridine-based Ligands
| Ligand | Relative σ-donating ability | Expected Field Strength | Expected Δoct (relative) |
|---|---|---|---|
| Pyridine | Moderate | Moderate | Base |
| 4-Methylpyridine | High | Strong | > Pyridine |
| 2,6-Dimethylpyridine | High (sterically hindered) | Strong (potentially weakened by steric strain) | Variable |
This table is illustrative and based on theoretical principles of ligand field theory. Actual values may vary based on the specific metal center and complex geometry.
Molecular Orbital Theory Insights into Metal-Ligand Bonding
Molecular Orbital (MO) theory offers a more comprehensive description of bonding by considering the covalent interactions between metal and ligand orbitals. acs.org In a transition metal complex, the ligand's donor orbitals combine with the metal's s, p, and d orbitals to form bonding, non-bonding, and antibonding molecular orbitals.
The primary interaction for this compound is the formation of a σ-bond. The nitrogen lone pair orbital overlaps with a suitable metal orbital (e.g., one of the eg orbitals in an octahedral complex) to form a σ-bonding MO and a σ*-antibonding MO. The electrons from the ligand fill the lower-energy σ-bonding MO, resulting in a stable metal-ligand bond.
Due to the electron-rich nature of the pentamethylated ring, this compound is a poor π-acceptor. The π-system of the pyridine ring is less available for back-bonding from the metal compared to unsubstituted pyridine, as the methyl groups inductively donate electron density to the ring. Therefore, the metal-ligand bond is dominated by the ligand-to-metal σ-donation. In the context of an MO diagram for an octahedral complex, the t₂g orbitals of the metal are largely non-bonding or weakly interacting, while the eg orbitals are raised in energy due to their σ-antibonding character. The strong σ-donation from pentamethylpyridine would lead to a significant energy gap between the t₂g and the σ eg orbitals, consistent with the large Δoct predicted by LFT.
Spectroscopic Investigations of Electronic Properties
The electronic properties of complexes containing this compound can be investigated using various spectroscopic techniques, primarily UV-Visible and NMR spectroscopy.
UV-Visible Spectroscopy: This technique probes the electronic transitions between d-orbitals. For transition metal complexes, the absorption of light in the UV-Vis range often corresponds to the energy of the crystal field splitting (Δ). A complex with a large Δ value, as expected for a strong-field ligand like pentamethylpyridine, would absorb higher energy light (shorter wavelength) and appear a certain color. The spectra of these complexes would be dominated by d-d transitions, although intense charge-transfer bands might also be present.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the electronic environment of the ligand upon coordination. Coordination of the pentamethylpyridine ligand to a metal center would cause a shift in the signals of the methyl and ring protons and carbons. The magnitude and direction of these shifts can indicate the extent of electron donation and the nature of the metal-ligand bond. For paramagnetic complexes, the NMR signals would be significantly shifted and broadened due to the influence of the unpaired electrons on the metal center.
Geometric and Stereochemical Aspects of this compound Complexes
The geometry and stereochemistry of coordination compounds are primarily dictated by the coordination number of the central metal ion and the nature of the ligands. wikipedia.org In the case of this compound, its significant steric bulk is a dominant factor in determining the coordination number and the resulting geometry of its complexes.
Coordination Number and Geometry Determination
The number of ligands that can bind to a central metal ion is influenced by the size of both the metal ion and the ligands. wikipedia.org The five methyl groups on the pentamethylpyridine ring create substantial steric hindrance, particularly the methyl groups at the 2- and 6-positions, which flank the coordinating nitrogen atom. This steric crowding can limit the number of pentamethylpyridine ligands that can fit around a single metal center, often resulting in lower coordination numbers than would be observed with less bulky ligands like unsubstituted pyridine.
Common geometries for transition metal complexes include:
Octahedral (Coordination Number 6): While common for many pyridine complexes, achieving a homoleptic complex with six pentamethylpyridine ligands, [M(PMP)₆]ⁿ⁺, is highly unlikely due to extreme steric clashes. Mixed-ligand octahedral complexes, where one or two pentamethylpyridine ligands are present alongside smaller ligands, are more plausible.
Tetrahedral (Coordination Number 4): This geometry is often favored for complexes with large ligands and a small metal ion, as it allows for greater separation between ligands. wikipedia.org
Square Planar (Coordination Number 4): Typically observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). The steric bulk of pentamethylpyridine could favor or disfavor this geometry depending on the specific metal and other ligands present.
Table 2: Plausible Geometries for Metal Complexes with this compound (PMP)
| Metal Ion (d-electron count) | Plausible Coordination Number | Likely Geometry | Example Formula (Hypothetical) |
|---|---|---|---|
| Co(II) (d⁷) | 4 | Tetrahedral | [Co(PMP)₂Cl₂] |
| Ni(II) (d⁸) | 4 | Square Planar or Tetrahedral | [Ni(PMP)₂Br₂] |
| Cu(I) (d¹⁰) | 2, 3, or 4 | Linear, Trigonal Planar, or Tetrahedral | [Cu(PMP)₂]⁺ |
| Rh(III) (d⁶) | 6 | Distorted Octahedral (with other small ligands) | [(η⁵-C₅Me₅)Rh(PMP)Cl₂] |
This table presents hypothetical examples based on common coordination preferences and the steric profile of the pentamethylpyridine ligand.
Isomerism in Pentamethylpyridine Coordination Compounds (e.g., Geometric and Optical)
Isomers are compounds with the same chemical formula but different arrangements of atoms. d-nb.info Coordination complexes can exhibit several types of isomerism, including geometric and optical isomerism.
Geometric Isomerism: This type of isomerism arises when ligands can be arranged in different spatial positions around the central metal. The most common examples are cis and trans isomers.
In a square planar complex of the type [MA₂B₂], such as a hypothetical [M(PMP)₂X₂] (where X is a halide), the two pentamethylpyridine ligands could be adjacent (cis) or opposite (trans) to each other. However, the immense steric bulk of two adjacent pentamethylpyridine ligands would likely make the cis isomer highly unstable or impossible to form, favoring the trans arrangement where they are positioned far apart.
In an octahedral complex of the type [MA₄B₂], for instance [M(L)₄(PMP)₂] (where L is a smaller ligand), cis and trans isomers are theoretically possible. Again, the trans isomer would be sterically preferred.
Optical Isomerism: Optical isomers, or enantiomers, are non-superimposable mirror images of each other. A complex is chiral (and can have an optical isomer) if it does not possess a plane of symmetry.
Tetrahedral complexes of the type [M(PMP)L¹L²L³] where L¹, L², and L³ are different ligands would be chiral.
Octahedral complexes can also exhibit chirality. For example, a complex with three bidentate ligands is chiral. While pentamethylpyridine is a monodentate ligand, chirality can arise in mixed-ligand octahedral complexes that lack a plane of symmetry. For instance, a cis-[M(L)₄(PMP)₂] complex would be chiral if L is also unsymmetrical or if other ligands create an asymmetric environment. However, as noted, the formation of such cis isomers is sterically disfavored.
The steric constraints imposed by this compound significantly influence the types of isomers that can be readily formed, often favoring less crowded arrangements like trans geometries and potentially limiting the observation of certain types of optical isomers.
Catalytic Applications and Catalysis Research Involving 2,3,4,5,6 Pentamethylpyridine
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. 2,3,4,5,6-Pentamethylpyridine primarily functions as an ancillary ligand, modifying the properties of the metallic active center.
This compound as an Ancillary Ligand in Homogeneous Catalytic Systems
As an ancillary or "spectator" ligand, this compound coordinates to a metal center without directly participating in the bond-making or bond-breaking steps of the catalytic cycle. However, its influence is crucial. The five methyl groups on the pyridine (B92270) ring create significant steric bulk, which can control the access of substrates to the metal center, thereby influencing selectivity. Electronically, the methyl groups are electron-donating, increasing the electron density on the nitrogen atom and, consequently, on the metal center to which it is coordinated. This enhanced electron density can affect the metal's reactivity and its ability to activate substrates. Pyridine and its derivatives are widely utilized as ligands in coordination chemistry, and their electronic properties can be tuned to influence catalytic processes. jscimedcentral.comnih.gov
Catalytic Activity in Olefin Polymerization and Metathesis
Olefin polymerization and metathesis are fundamental reactions in the chemical industry, catalyzed by transition metal complexes. The ligands surrounding the metal center play a critical role in determining the catalyst's activity, the properties of the resulting polymer, and the efficiency of the metathesis reaction.
In olefin polymerization , catalysts bearing sterically demanding ligands often exhibit high activities and thermal stability. mdpi.com For instance, nickel catalysts with sterically encumbered 2-(arylimino)pyridine ligands have shown good activity in ethylene (B1197577) polymerization. mdpi.com While specific studies detailing the use of this compound in these systems are not prevalent in the reviewed literature, its significant steric hindrance suggests it could be a candidate for creating highly active and selective catalysts. The steric bulk could influence the rate of chain transfer and termination steps, thereby affecting the molecular weight of the polymer.
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, with well-defined ruthenium catalysts being particularly effective. nih.govuwindsor.canih.gov The ligands in these catalysts, often N-heterocyclic carbenes or phosphines, are crucial for their stability and reactivity. Although direct applications of this compound in widely-used Grubbs or Schrock-type catalysts are not extensively documented, the principle of ligand modification to tune catalytic performance is well-established. The steric and electronic properties of a ligand like pentamethylpyridine could potentially be used to modify the initiation rates and stability of such catalysts.
Role in Hydroamination and Hydrosilylation Reactions
Hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. rsc.orgprinceton.edu This reaction can be catalyzed by a variety of metal complexes, where the ligand environment is critical for catalytic activity. In some palladium-catalyzed systems, a pyridine fragment on a ligand can act as a proton shuttle, assisting in the catalytic cycle. nih.gov While there is no specific data on this compound in the surveyed literature, its basicity and steric profile could influence the activation of the amine or the unsaturated substrate.
Hydrosilylation , the addition of a Si-H bond across an unsaturated bond, is a significant industrial process, particularly for the production of silicones. mdpi.comnih.govmdpi.com Platinum complexes are common catalysts, but systems based on other metals are also being explored. mdpi.com The ligands on the metal center influence the catalyst's activity and selectivity. The use of pyridine-containing ligands is known in this context. For instance, platinum(II) complexes with phenylpyridyl Schiff base ligands have been developed as photoactivated hydrosilylation catalysts. nih.gov The strong donor properties of this compound could potentially stabilize the metal center and modulate its catalytic activity in such reactions.
Enantioselective Catalysis Mediated by Chiral Pentamethylpyridine Derivatives
The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. This is often achieved through enantioselective catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Chiral pyridine derivatives are valuable structural motifs and have been used as ligands in a variety of enantioselective transformations. researchgate.net
The development of chiral versions of this compound, for example, by introducing a chiral substituent at one of the methyl groups or by creating a planar chiral complex, could open avenues for its use in enantioselective catalysis. The combination of steric bulk and a well-defined chiral environment around a metal center can lead to high levels of enantioselectivity. While the existing literature provides numerous examples of enantioselective catalysis with other chiral pyridine derivatives, researchgate.net specific research on chiral catalysts derived from this compound is not prominent in the reviewed sources.
Heterogeneous Catalysis and Material Design
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. The integration of molecular catalysts into solid supports is a key area of research.
Integration of this compound into Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and the potential to introduce functional groups make them promising platforms for heterogeneous catalysis. Pyridine-containing linkers are commonly used in the synthesis of MOFs. iastate.edunih.gov
By incorporating a functionalized version of this compound as a linker or by postsynthetically modifying an existing MOF with this ligand, it would be possible to create a heterogeneous catalyst. The steric and electronic properties of the pentamethylpyridine unit could influence the catalytic activity of the metal nodes within the MOF or of metal complexes encapsulated within the pores. For example, in palladium-catalyzed cross-coupling reactions within MOFs, the steric and electronic properties of bipyridyl linkers have been shown to significantly impact catalytic activity. iastate.edu While specific examples of MOFs containing this compound are not detailed in the reviewed literature, the principles of MOF-based catalysis suggest this as a viable strategy for developing novel heterogeneous catalysts. rsc.orgnih.gov
Nanocatalysis Systems incorporating Pentamethylpyridine Moieties
In nanocatalysis, the stability and surface properties of nanoparticles are crucial for their catalytic efficacy. Ligands or stabilizing agents are often employed to prevent nanoparticle aggregation and to modulate the electronic environment of the nanoparticle surface. Pyridine-based ligands have been shown to be effective stabilizers for metal nanoparticles, such as rhodium, influencing their size, activity, and selectivity in hydrogenation reactions.
While direct studies detailing the use of this compound as a primary stabilizer for catalytically active nanoparticles are not extensively documented, its properties suggest a potential role in such systems. The five electron-donating methyl groups make it a strong Lewis base, capable of coordinating to metal surfaces. However, its most significant feature is its profound steric hindrance. This bulk could serve to create a well-defined steric environment around a nanoparticle, potentially leading to:
Enhanced Stability: The bulky nature of the molecule could provide a robust steric barrier, preventing nanoparticle agglomeration under reaction conditions.
Selective Catalysis: The sterically crowded surface could control substrate access, allowing smaller or linear molecules to approach the catalytic sites while blocking larger, bulkier ones, thereby imparting shape selectivity to the catalyst.
The development of such nanocatalysts would involve the controlled synthesis of metal nanoparticles in the presence of this compound, followed by characterization to understand the ligand's effect on particle size, morphology, and ultimately, catalytic performance in test reactions.
Surface-Supported Catalysts and their Performance
The immobilization of homogeneous catalysts onto solid supports combines the advantages of high selectivity and activity from molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts. This approach, often termed Surface Organometallic Chemistry (SOMC), frequently involves anchoring metal-ligand complexes to surfaces like silica (B1680970) or alumina. The support itself can be considered an integral part of the ligand sphere, influencing the electronic structure and reactivity of the active site. researchgate.net
Pyridine-containing ligands are central to this strategy. For instance, well-defined, reactive iron-terpyridine sites have been constructed on a silver surface, creating single-site molecular catalysts whose activity could be studied at the molecular level. nih.gov Such systems offer precise control over the catalytic environment. nih.gov
Incorporating this compound into a surface-supported catalyst would create a unique active site. The ligand's steric bulk would dominate the space around the metal center, creating a confined pocket that could enforce selective reaction pathways. Its strong electron-donating character would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic cycles, such as oxidative addition. The performance of such a catalyst would be a balance between these enhanced electronic effects and potentially restrictive steric hindrance that might limit substrate scope or reaction rates.
Photocatalysis and Flow Chemistry Approaches
This compound as a Component in Photocatalytic Systems
Photoredox catalysis utilizes visible light to initiate single-electron transfer events, enabling a wide array of chemical transformations under mild conditions. acs.org These reactions often generate acidic or basic intermediates, and controlling the reaction medium's pH is critical for achieving high yields and selectivities. This is where non-nucleophilic bases play a crucial role.
This compound is an exemplary non-nucleophilic, sterically hindered base. Its primary function in a photocatalytic system is to act as a proton sponge, neutralizing acids formed during the reaction. Crucially, due to the steric shielding of the nitrogen's lone pair of electrons by the adjacent methyl groups, it does not readily coordinate to the photocatalyst's metal center or react with other electrophilic species in the mixture. rsc.org This prevents common side reactions such as catalyst deactivation or the formation of unwanted byproducts, which can occur with less hindered bases like pyridine or triethylamine. For example, in reactions that release a proton, pentamethylpyridine can trap the proton to drive the reaction equilibrium forward without interfering with the catalytic cycle. rsc.org
Continuous Flow Reaction Optimization in Photocatalysis
Continuous flow chemistry offers significant advantages for photocatalytic reactions, including superior light penetration, precise temperature control, enhanced safety, and straightforward scalability. frontiersin.org The optimization of a photocatalytic reaction in a flow setup involves systematically varying parameters such as residence time (controlled by flow rate), light intensity, temperature, and reagent concentrations. frontiersin.org
In this context, this compound serves as a key optimization parameter. As a non-nucleophilic base, its concentration can be finely tuned to control the proton concentration throughout the reaction as it flows through the reactor. This is particularly important because localized pH changes can dramatically affect reaction outcomes. By including pentamethylpyridine in the reagent stream, chemists can maintain optimal basicity, preventing catalyst degradation and suppressing side reactions, ultimately leading to higher productivity and cleaner reaction profiles. The ability to precisely control its concentration in a flow system allows for rapid screening of conditions to identify the optimal level of base needed for maximum efficiency.
Structure-Activity Relationship (SAR) Studies in Catalysis
The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. Structure-Activity Relationship (SAR) studies aim to understand these connections to enable the rational design of more efficient catalysts. For pyridine-based ligands, the number, position, and nature of substituents are key variables.
The catalytic activity of complexes with substituted pyridine ligands is governed by a combination of electronic and steric effects:
Electronic Effects : The electron-donating or -withdrawing nature of substituents alters the electron density on the pyridine nitrogen. Electron-donating groups, such as methyl groups, increase the ligand's Lewis basicity (higher pKa). nih.gov This enhanced basicity leads to stronger donation to the metal center, increasing its electron density. For many catalytic processes, such as transfer hydrogenation, this can enhance the catalyst's activity. whiterose.ac.ukacs.org
Steric Effects : The size and position of substituents create steric hindrance around the metal center. Substituents at the 2- and 6-positions (ortho to the nitrogen) have the most significant steric impact. nih.gov This steric bulk can be beneficial, promoting certain reaction pathways or enhancing selectivity. However, excessive steric hindrance can also block substrate access to the active site, thereby reducing or inhibiting catalytic activity. princeton.edu
In the case of this compound, it represents an extreme point in the SAR for methylated pyridines. It is a very strong electron-donating ligand due to the inductive effect of five methyl groups, which would be predicted to enhance catalyst reactivity. Simultaneously, it is exceptionally sterically hindered. Studies on ruthenium complexes with progressively methylated pyridine ligands have shown that increasing steric bulk can cause significant distortions in the complex's geometry, which in turn accelerates certain reactions like nitrile release. nih.gov This suggests that the catalytic activity of a complex containing pentamethylpyridine would be a finely tuned balance between highly favorable electronic properties and severe steric demands.
Table 1: Summary of Structure-Activity Relationship Principles for Substituted Pyridine Ligands in Catalysis
| Feature | Effect on Ligand Property | Consequence for Catalysis | Example Reference |
|---|---|---|---|
| Electronic Effect | Electron-donating groups (e.g., -CH₃) increase Lewis basicity (pKa). | Increases electron density on the metal center, which can enhance catalytic rates in reactions like reductions or cross-coupling. | nih.govwhiterose.ac.uk |
| Electronic Effect | Electron-withdrawing groups (e.g., -CF₃) decrease Lewis basicity. | Decreases electron density on the metal, potentially favoring reactions that require a more electrophilic metal center but often reducing overall activity. | acs.org |
| Steric Effect | Substituents at the 2- and 6-positions create significant steric bulk. | Can block substrate binding, lowering activity. Alternatively, can enhance selectivity by favoring smaller substrates or specific transition states. Can also induce geometric distortions that accelerate reactions. | nih.govnih.gov |
| Substituent Position | 3- or 4-substitution primarily influences electronics with minimal steric impact. | Allows for tuning of electronic properties without significantly hindering the active site, providing a clear correlation between basicity and activity. | nih.govacs.org |
Supramolecular Chemistry and Self Assembly with 2,3,4,5,6 Pentamethylpyridine
Host-Guest Interactions Involving Pentamethylpyridine
Host-guest chemistry involves the formation of unique structural complexes, known as host-guest complexes, through non-covalent interactions. In these complexes, a larger molecule (the host) encloses a smaller molecule (the guest). The interactions governing this complexation are typically a combination of hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects.
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The specificity of this interaction is determined by the geometric and electronic complementarity between the host and guest. In the context of 2,3,4,5,6-pentamethylpyridine, its role in molecular recognition is primarily that of a guest molecule. The nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor and can also coordinate to metal ions. However, the five methyl groups surrounding the pyridine ring introduce significant steric hindrance.
The primary molecular recognition mechanisms for this compound as a guest can be summarized as:
Steric Fit: The host must have a cavity of sufficient size and appropriate shape to sterically accommodate the bulky pentamethylpyridine molecule.
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with donor groups on the host molecule.
Van der Waals Forces: The numerous methyl groups can participate in dispersion forces with the interior of the host cavity.
Coordination: The nitrogen lone pair can coordinate to a metal center within a metallo-supramolecular host.
The stability of a host-guest complex is quantified by its binding constant (K), which is related to the change in Gibbs free energy (ΔG) during the complexation process. The thermodynamics of complexation also consider the changes in enthalpy (ΔH) and entropy (ΔS). While specific thermodynamic data for the complexation of this compound with various hosts are not extensively reported in the literature, general principles can be applied to understand the expected thermodynamic profile.
The binding of pentamethylpyridine within a host cavity is expected to be enthalpically driven, due to the favorable non-covalent interactions (hydrogen bonding, van der Waals forces). However, the entropic contribution is likely to be unfavorable due to the loss of translational and rotational freedom of the guest molecule upon encapsulation.
The steric hindrance of the methyl groups is expected to significantly influence the binding affinity. Compared to less substituted pyridines, the binding constants for pentamethylpyridine are likely to be lower with hosts that have smaller cavities, as the steric clash would be energetically unfavorable.
Below is a hypothetical data table comparing the expected thermodynamic parameters for the complexation of pyridine and this compound with a generic macrocyclic host. This illustrates the anticipated effect of the methyl groups.
| Guest Molecule | Binding Constant (K) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Pyridine | Higher | More Negative | Favorable | Less Unfavorable |
| This compound | Lower | Less Negative | Favorable | More Unfavorable |
Note: This table is illustrative and intended to show expected trends. Actual values would depend on the specific host and solvent system.
Principles of Self-Assembly Mediated by this compound
Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. While this compound is less likely to be a primary building block in extended self-assembled systems due to its steric bulk, it can act as a mediator or a guest molecule that influences the assembly process.
The steric hindrance of pentamethylpyridine can also be a tool for controlling the dimensionality of self-assembly. For example, if pentamethylpyridine coordinates to a metal center that is part of a larger framework, the bulk of the pentamethylpyridine ligand could block further coordination or aggregation in certain directions, thus favoring the formation of discrete assemblies over extended polymers.
Metal-Coordinated Supramolecular Architectures
The coordination of ligands to metal ions is a powerful tool for the construction of complex supramolecular architectures. The predictable geometries of metal coordination spheres allow for the design of a wide variety of discrete and polymeric structures.
Coordination polymers are extended structures in which metal ions are linked by organic ligands. The formation of such polymers with this compound as a ligand is expected to be challenging due to the significant steric hindrance around the coordinating nitrogen atom. nih.gov This steric bulk can prevent the close approach of multiple metal centers, which is necessary for the formation of an extended polymeric network.
Instead, the coordination of this compound to metal ions is more likely to result in the formation of discrete molecular complexes. wikipedia.orgjscimedcentral.com In these complexes, a limited number of pentamethylpyridine ligands would coordinate to a single metal center. The steric interactions between the bulky ligands would prevent the formation of polymeric chains. The introduction of sterically bulky ligands has been shown to facilitate photoinduced dissociation of pyridine in some ruthenium complexes. acs.org
| Ligand | Expected Product with Metal Ions | Rationale |
| Pyridine | Coordination Polymers and Discrete Assemblies | Low steric hindrance allows for both extended and discrete structures. |
| This compound | Primarily Discrete Assemblies | High steric hindrance prevents the formation of extended polymeric networks. nih.gov |
In supramolecular synthesis, a template is a molecule or ion that directs the formation of a specific product from a set of reacting components. The template does this by organizing the reactants in a particular orientation that favors the desired reaction.
Due to its significant steric bulk, this compound has the potential to act as a template in certain supramolecular syntheses. For example, in the formation of a macrocyclic host, the encapsulation of pentamethylpyridine within the forming cavity could direct the cyclization reaction to yield a macrocycle of a specific size and shape that is complementary to the guest.
The templating effect of pentamethylpyridine would be highly dependent on the reaction conditions and the nature of the reacting components. The non-covalent interactions between the pentamethylpyridine template and the reacting species would need to be strong enough to hold them in the correct orientation for the reaction to occur.
Non-Covalent Interactions
The self-assembly of this compound into larger architectures is governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and electrostatic interactions, dictate the structure and stability of the resulting supramolecular entities.
Hydrogen Bonding: The lone pair of electrons on the nitrogen atom of the pyridine ring makes this compound a potential hydrogen bond acceptor. While the five methyl groups sterically hinder direct hydrogen bonding to the nitrogen in many conformations, interactions can occur with suitable hydrogen bond donors in specific geometric arrangements. In the solid state, these interactions can influence crystal packing, leading to ordered assemblies. For instance, in co-crystals with acidic compounds, proton transfer can occur, leading to the formation of the pentamethylpyridinium cation, which can then participate in strong N-H···A⁻ hydrogen bonds (where A is the conjugate base of the acid).
The interplay of these non-covalent forces is summarized in the table below:
| Non-Covalent Interaction | Role in Supramolecular Assembly of this compound | Key Features |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor via the nitrogen lone pair. | Steric hindrance from methyl groups can be a limiting factor. Stronger in protonated form. |
| π-π Stacking | Occurs between the aromatic pyridine rings. | Electron-donating methyl groups enhance the ring's electron density. |
| Electrostatic Interactions | Dominant in the protonated (pentamethylpyridinium) form. | Strong, non-directional forces leading to stable salt structures. |
Design of Functional Supramolecular Systems and Smart Materials
The principles of self-assembly and the specific non-covalent interactions involving this compound are being harnessed to design functional supramolecular systems and smart materials. These materials can respond to external stimuli, making them "smart."
The design of smart materials often involves creating systems that can undergo a reversible change in properties in response to an external trigger, such as pH, temperature, or light. For example, the protonation of the nitrogen atom in this compound is a pH-dependent process. This can be exploited to create pH-responsive materials. A supramolecular assembly held together by hydrogen bonds involving the neutral pentamethylpyridine could be designed to disassemble upon acidification due to the protonation of the nitrogen and the resulting electrostatic repulsion between the newly formed cations.
Furthermore, the incorporation of this compound into larger, more complex molecular structures can lead to materials with tailored functionalities. For instance, attaching photoresponsive groups to the pentamethylpyridine core could allow for the photochemical control of self-assembly and disassembly.
The following table outlines potential design strategies for functional materials incorporating this compound:
| Material Type | Design Strategy | Potential Functionality |
| pH-Responsive Gels | Incorporating this compound into a polymer backbone. | Gel-sol transition in response to changes in pH. |
| Crystal Engineering | Co-crystallization with other molecules to control solid-state packing. | Materials with specific optical or electronic properties. |
| Metal-Organic Frameworks | Use as a ligand to coordinate with metal ions. | Porous materials for gas storage or catalysis. |
The continued exploration of the supramolecular chemistry of this compound and related compounds is expected to lead to the development of new and innovative functional materials with a wide range of applications.
Advanced Structural Analysis Methodologies for 2,3,4,5,6 Pentamethylpyridine and Its Derivatives
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) is a cornerstone analytical technique for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, detailed three-dimensional structural information can be obtained.
Single-Crystal X-ray Crystallography of Complexes and Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and conformational details. This technique requires a well-ordered single crystal of the compound of interest. For 2,3,4,5,6-pentamethylpyridine, this method is particularly valuable for characterizing its coordination complexes and derivatives.
When this compound acts as a ligand in a metal complex, single-crystal X-ray diffraction can reveal:
Coordination Geometry: The arrangement of the pentamethylpyridine ligand and other ligands around the central metal ion.
Bond Parameters: Precise measurements of the bond lengths and angles between the metal center and the nitrogen atom of the pyridine (B92270) ring, as well as any distortions in the pyridine ring upon coordination.
Supramolecular Interactions: The presence of intermolecular forces such as hydrogen bonds, π-π stacking, or van der Waals interactions that dictate the crystal packing.
Table 1: Representative Single-Crystal X-ray Crystallographic Data for a Co(II) Coordination Polymer with a Pyridine Derivative
| Parameter | Value |
| Empirical Formula | C_24_H_24_CoN_2_O_8 |
| Formula Weight | 543.39 |
| Crystal System | Monoclinic |
| Space Group | P2_1_/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.034(3) |
| c (Å) | 13.876(3) |
| β (°) | 109.58(3) |
| Volume (ų) | 2254.8(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.600 |
| Absorption Coefficient (mm⁻¹) | 0.898 |
Data sourced from a study on cobalt(II) coordination polymers with pyridine derivatives and is intended to be representative. rsc.org
Powder X-ray Diffraction for Material Characterization
Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used for the identification and characterization of polycrystalline materials. warwick.ac.uk Unlike single-crystal XRD, PXRD can be performed on powdered samples, making it suitable for a wider range of materials. warwick.ac.ukamericanpharmaceuticalreview.com For this compound and its derivatives, PXRD is instrumental in:
Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified. warwick.ac.uk This is crucial for confirming the synthesis of the desired product and detecting any impurities.
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing different polymorphs, which can have different physical properties.
Quality Control: In industrial applications, PXRD can be used to ensure the consistency of the crystalline form of a material from batch to batch.
The output of a PXRD experiment is a diffractogram, which plots the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline structure.
Table 2: Representative Powder X-ray Diffraction Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 12.5 | 7.08 | 45 |
| 15.8 | 5.61 | 78 |
| 20.5 | 4.33 | 92 |
| 25.1 | 3.55 | 63 |
This table contains hypothetical data for illustrative purposes, showing how PXRD data is typically presented.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules in solution.
Multi-Dimensional NMR for Complex Structure Determination
While one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of nuclei, complex molecules like derivatives of this compound often exhibit overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by spreading the signals across two dimensions.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances in the ¹³C NMR spectrum.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different molecular fragments.
For a hypothetical derivative of this compound, 2D NMR would be essential for unambiguously assigning the signals of the methyl groups and any substituents on the pyridine ring.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.50 | 24.5 |
| 3-CH₃ | 2.30 | 20.1 |
| 4-CH₃ | 2.45 | 22.8 |
| 5-CH₃ | 2.25 | 19.7 |
| 6-CH₃ | 2.55 | 25.0 |
This table contains hypothetical data for illustrative purposes.
Quantitative NMR in Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. emerypharma.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate quantification. emerypharma.com
Key considerations for accurate qNMR include:
Full Relaxation of Nuclei: Ensuring that all nuclei have returned to their equilibrium state before the next pulse is applied. This is achieved by using a sufficiently long relaxation delay.
Uniform Excitation: All signals of interest must be excited uniformly.
Accurate Integration: Proper phasing and baseline correction are crucial for accurate integration of the signals.
qNMR can be effectively used to monitor the progress of reactions involving this compound. By integrating the signals of the starting material and the product at different time points, the reaction kinetics can be determined.
Table 4: Example of qNMR Data for Reaction Monitoring
| Time (min) | Integral of Reactant (PMP) | Integral of Product | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.52 | 0.48 | 48 |
| 120 | 0.23 | 0.77 | 77 |
| 240 | 0.05 | 0.95 | 95 |
This table contains hypothetical data for illustrative purposes. PMP refers to this compound.
Other Spectroscopic Methods for Structural Insights (e.g., Raman, UV-Vis, EPR for complexes)
In addition to XRD and NMR, a variety of other spectroscopic techniques can provide valuable structural information about this compound and its derivatives.
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. aps.org For this compound, Raman spectroscopy can be used to identify characteristic vibrations of the pyridine ring and the methyl substituents. aps.org Changes in the Raman spectrum upon coordination to a metal center can provide insights into the nature of the metal-ligand bond. uark.edu
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org While this compound itself has limited absorption in the visible region, its transition metal complexes often exhibit characteristic d-d transitions and metal-to-ligand charge transfer (MLCT) bands. libretexts.org The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying molecules with unpaired electrons, such as paramagnetic transition metal complexes of this compound. cardiff.ac.uk The EPR spectrum provides information about the electronic structure of the metal center and its interaction with the surrounding ligands. cardiff.ac.uk
Table 5: Representative Spectroscopic Data for a Transition Metal Complex of a Pyridine Derivative
| Technique | Observation | Interpretation |
| Raman | Shift in ring breathing mode from 992 cm⁻¹ to 1015 cm⁻¹ | Coordination of the pyridine nitrogen to the metal center. |
| UV-Vis | λ_max = 450 nm (ε = 1500 M⁻¹cm⁻¹) | Metal-to-Ligand Charge Transfer (MLCT) band. |
| EPR | g-values: g_x_ = 2.04, g_y_ = 2.09, g_z_ = 2.25 | Rhombic symmetry around the paramagnetic metal center. |
This table contains representative data compiled from studies on various pyridine complexes and is intended for illustrative purposes.
Computational Structural Elucidation and Validation
The structural elucidation of this compound and its derivatives is significantly enhanced by computational methodologies, which provide deep insights into their molecular architecture and electronic properties. These in-silico techniques serve as a powerful adjunct to experimental data, enabling a more detailed and validated understanding of complex molecular structures.
A cornerstone of computational analysis for substituted pyridines is Density Functional Theory (DFT). researchgate.net This quantum mechanical modeling method is instrumental in predicting the optimized geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can accurately determine bond lengths, bond angles, and dihedral angles. These calculations help in understanding the subtle structural distortions that may arise from the steric hindrance imposed by the five methyl groups on the pyridine ring.
The validation of computationally derived structures is a critical aspect of the elucidation process. A common approach involves the comparison of calculated spectroscopic data with experimental measurements. For instance, the vibrational frequencies computed using DFT can be correlated with experimental Infrared (IR) and Raman spectra. A high degree of agreement between the theoretical and observed spectra lends confidence to the accuracy of the computed molecular geometry.
Furthermore, computational modeling is invaluable for predicting the structural and electronic effects of various substituents on the this compound scaffold. By systematically modifying the parent structure in-silico, researchers can anticipate how different functional groups will alter the molecular geometry and electronic distribution. This predictive power is crucial for designing novel derivatives with specific desired properties and for aiding in the interpretation of experimental findings for newly synthesized compounds.
| Computed Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3 |
| InChIKey | LFURNOQUNVHWHY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1C)C)C)C |
| Molecular Weight | 149.23 g/mol |
| Exact Mass | 149.120449483 Da |
Conformational Analysis and Stereochemical Control
The conformational behavior of this compound is primarily governed by the steric interactions among the five methyl substituents. While the pyridine ring itself is a rigid aromatic system, the rotation of the appended methyl groups introduces a degree of conformational flexibility. However, this rotation is significantly hindered by the close proximity of adjacent methyl groups, particularly at the 2,3- and 5,6-positions.
Computational methods, such as DFT, are employed to probe the energetic landscape of these rotational motions. By calculating the potential energy surface as a function of the dihedral angles of the methyl groups, it is possible to identify the most stable (lowest energy) conformations and the energy barriers to interconversion between them. The preferred conformation will be one that minimizes the steric repulsion between the hydrogen atoms of the neighboring methyl groups.
In the case of derivatives of this compound, the size and electronic nature of the substituents will have a profound impact on the conformational preferences. Bulky substituents will further restrict the conformational freedom of the molecule, potentially locking it into a single, well-defined conformation.
Future Directions and Emerging Research Avenues for 2,3,4,5,6 Pentamethylpyridine
Innovations in Synthetic Methodologies and Sustainable Production
The development of efficient and sustainable synthetic routes to polysubstituted pyridines is a key area of contemporary chemical research. rsc.org Future efforts concerning 2,3,4,5,6-pentamethylpyridine are expected to focus on moving beyond traditional multi-step, high-temperature syntheses to more environmentally benign and economically viable processes.
Key Research Thrusts:
Green Chemistry Approaches: Innovations will likely incorporate principles of green chemistry, such as the use of nanocatalysts, microwave-assisted synthesis, and solvent-free reaction conditions to improve yields and reduce waste. rsc.orgrasayanjournal.co.in The development of one-pot multicomponent reactions, which allow for the assembly of the pentamethylated pyridine (B92270) core in a single step from simple precursors, will be a significant goal. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. mdpi.com Future research could explore the development of flow reactor systems for the continuous production of this compound, potentially leading to higher throughput and purity. vcu.edu This approach has been successfully applied to the synthesis of other pyridine derivatives, suggesting its feasibility for this compound. vcu.edu
Catalytic C-H Functionalization: While challenging for electron-rich pyridines, the direct functionalization of C-H bonds on a pre-formed pyridine ring represents a highly atom-economical synthetic strategy. Future research may focus on developing novel transition-metal or rare-earth-metal catalysts capable of selectively activating and functionalizing the methyl groups of this compound. beilstein-journals.org
| Synthetic Approach | Potential Advantages |
| Green Chemistry | Reduced environmental impact, higher yields, lower energy consumption. rasayanjournal.co.in |
| Flow Chemistry | Improved safety, scalability, and process control. mdpi.com |
| C-H Functionalization | High atom economy, direct introduction of functional groups. beilstein-journals.org |
Exploration of Novel Catalytic Paradigms and Applications
The steric hindrance provided by the five methyl groups on the pyridine ring of this compound makes it an intriguing candidate for applications in catalysis, both as a ligand and potentially as a catalyst itself.
Emerging Catalytic Roles:
Sterically Hindered Ligands: The bulky nature of this compound could be exploited in the design of novel ligands for transition-metal catalysis. acs.org Such ligands can influence the selectivity and reactivity of metal centers, potentially enabling challenging transformations that are not possible with less hindered ligands. Research in this area would involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic reactions.
Organocatalysis: The basic nitrogen atom of this compound, shielded by the adjacent methyl groups, could function as a "proton sponge" or a sterically hindered base in organocatalytic reactions. This could be particularly useful in reactions where precise control of proton transfer is crucial.
Frustrated Lewis Pairs (FLPs): The combination of the sterically encumbered Lewis basic nitrogen of this compound with a bulky Lewis acid could lead to the formation of novel FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.
Design and Synthesis of Advanced Functional Materials
The incorporation of the rigid and sterically defined this compound unit into larger molecular architectures could lead to the development of advanced functional materials with unique properties.
Potential Material Applications:
Metal-Organic Frameworks (MOFs): this compound could serve as a novel building block or modulator in the synthesis of MOFs. nih.govrsc.org Its specific size and shape could direct the formation of unique pore structures and functionalities, leading to materials with tailored gas sorption, separation, or catalytic properties. mdpi.com The pyridine nitrogen can also act as a binding site for guest molecules within the MOF pores. nih.gov
Porous Organic Polymers (POPs): Similar to MOFs, the inclusion of this compound into the structure of POPs could impart specific properties. The steric bulk of the pentamethylpyridine unit could influence the porosity and surface area of the resulting polymers.
Luminescent Materials: Pyridine derivatives are known to be components of luminescent materials. Future research could explore the synthesis of coordination complexes of this compound with emissive metal ions, or its incorporation into organic luminophores, to create new materials for applications in sensing, imaging, and lighting.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique characteristics of this compound create opportunities for collaborative research across different sub-disciplines of chemistry.
Interdisciplinary Frontiers:
Medicinal Chemistry: The pyridine scaffold is a common motif in pharmaceuticals. rsc.orgnih.gov While the biological activity of this compound itself is largely unexplored, it could serve as a starting point for the design of new drug candidates. Its steric hindrance could be used to modulate interactions with biological targets.
Supramolecular Chemistry: The defined shape and potential for non-covalent interactions make this compound an interesting building block for the construction of complex supramolecular assemblies. Research in this area could focus on its use in molecular recognition, self-assembly, and the design of molecular machines.
Chemical Biology: As a sterically hindered base, this compound could be developed as a chemical tool to probe biological processes that are sensitive to pH or proton transfer in confined environments.
Computational Design and Predictive Modeling for New Applications
Computational chemistry and predictive modeling will be invaluable tools for accelerating the discovery and development of new applications for this compound.
Modeling and Prediction Strategies:
DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This information can guide the design of new catalysts and materials.
Reaction Prediction: Machine learning algorithms can be trained to predict the outcomes of reactions involving this compound, aiding in the optimization of synthetic routes. researchgate.netresearchgate.net
Virtual Screening: For medicinal chemistry applications, computational models can be used to screen virtual libraries of this compound derivatives for potential biological activity, prioritizing compounds for synthesis and testing. optibrium.comnih.gov
| Research Area | Key Objectives |
| DFT Studies | Predict electronic properties and reactivity. researchgate.net |
| Reaction Prediction | Optimize synthetic pathways using machine learning. researchgate.netresearchgate.net |
| Virtual Screening | Identify potential drug candidates from virtual libraries. optibrium.comnih.gov |
Q & A
Q. Basic Research Focus
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., HRESIMS for tetrahydropyridines ).
- 13C NMR : Distinguishes methyl groups in crowded aromatic regions .
- HPLC-PDA : Detects impurities and quantifies purity using reverse-phase C18 columns .
How can computational modeling guide the design of bioactive this compound derivatives?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes in antifungal pathways) .
- QSAR studies : Correlate methyl group substitution patterns with bioactivity (e.g., logP optimization for membrane permeability) .
- DFT calculations : Analyze electronic effects of methylation on reactivity and stability .
For example, thienopyridine derivatives were optimized for pharmacological activity using docking simulations .
How do steric effects from multiple methyl groups influence reactivity in functionalization reactions?
Advanced Research Focus
The steric bulk of pentamethyl groups:
- Limits electrophilic substitution : Directs reactions to less hindered positions (e.g., para to methyl clusters) .
- Enhances stability : Reduces oxidation susceptibility, as seen in tetramethylbipyridines .
- Modulates ligand properties : In coordination chemistry, steric effects alter metal complex geometries and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
